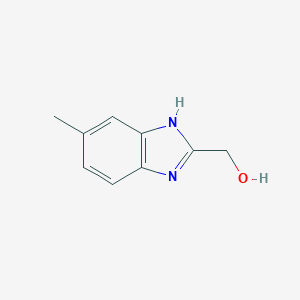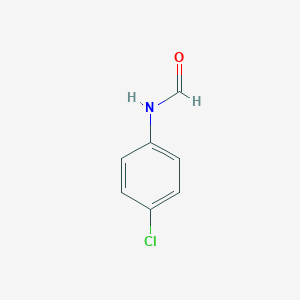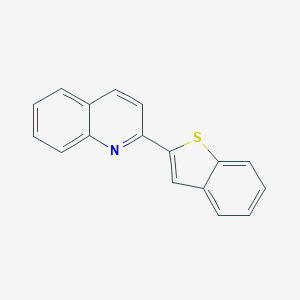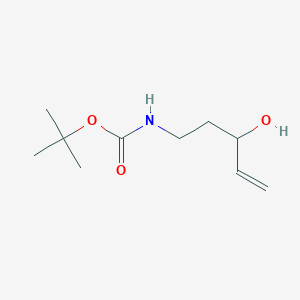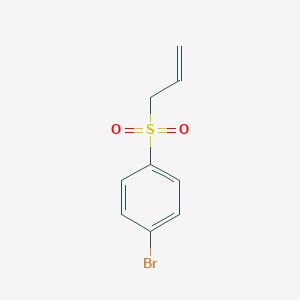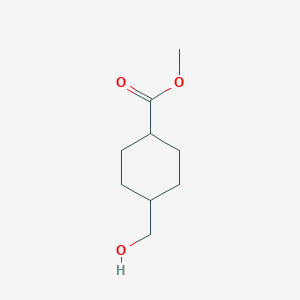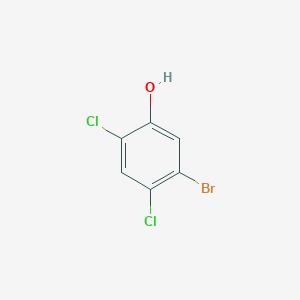
5-Bromo-2,4-dichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,4-dichlorophenol: is an organohalogen compound with the molecular formula C6H3BrCl2O . It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a bromine atom. This compound is known for its use in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dichlorophenol typically involves the bromination and chlorination of phenol derivatives. One common method is the bromination of 2,4-dichlorophenol using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,4-dichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols and modified phenolic derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2,4-dichlorophenol is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of halogenated phenols on biological systems. It is also used in the development of bioactive molecules and as a reference standard in analytical chemistry.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. It is also used in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dichlorophenol involves its interaction with biological molecules, particularly enzymes and receptors. The halogen atoms in the compound enhance its reactivity and binding affinity to target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s phenolic group allows it to participate in redox reactions, further influencing its biological activity.
Comparison with Similar Compounds
2,4-Dichlorophenol: Lacks the bromine atom at position 5, making it less reactive in certain substitution reactions.
5-Bromo-2-chlorophenol: Has only one chlorine atom, resulting in different chemical properties and reactivity.
4-Bromo-2,6-dichlorophenol: The position of the halogen atoms affects its reactivity and applications.
Uniqueness: 5-Bromo-2,4-dichlorophenol is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2,4-dichlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEBXZCABIQUQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599030 |
Source


|
| Record name | 5-Bromo-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183803-12-5 |
Source


|
| Record name | 5-Bromo-2,4-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
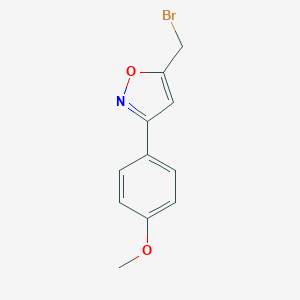
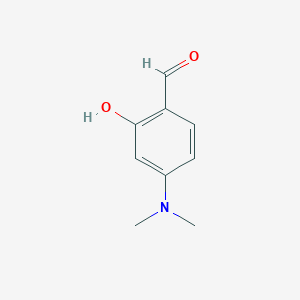
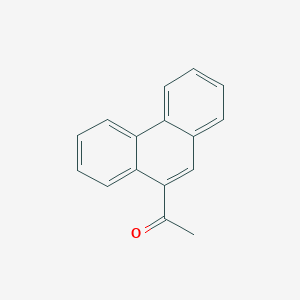
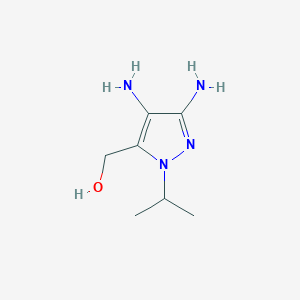
![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)
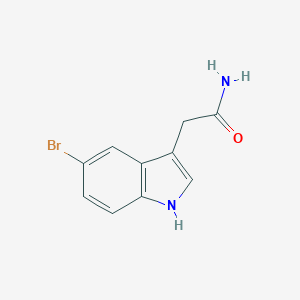
![4-[(E)-2-quinolin-8-ylethenyl]aniline](/img/structure/B180969.png)
![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)
